2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c28-20(23-16-5-7-17(8-6-16)27(30)31)15-33-21-18-3-1-4-19(18)26(22(29)24-21)10-2-9-25-11-13-32-14-12-25/h5-8H,1-4,9-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHLGHUUJFLPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in cancer progression. Recent studies have indicated that it may function as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein stability and cellular signaling pathways associated with tumorigenesis.
Anticancer Properties
A significant focus of research has been on the anticancer effects of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound showed an IC50 value of approximately 10 µM, indicating moderate potency.
- Non-Small Cell Lung Cancer (NSCLC) : Inhibition studies revealed a dose-dependent decrease in cell viability, with IC50 values ranging from 8 to 15 µM across different NSCLC cell lines.
Table 1 summarizes the anticancer activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | DUB inhibition |
| A549 (NSCLC) | 12 | Induction of apoptosis |
| HCT116 (Colon) | 9 | Cell cycle arrest |
Enzyme Inhibition
The compound has been identified as a potent inhibitor of USP28, a deubiquitinating enzyme implicated in cancer cell survival. Studies have shown that treatment with the compound leads to a significant reduction in USP28 levels, thereby promoting the degradation of its substrates such as LSD1 and c-Myc.
Case Studies
- Study on MCF-7 Cells : A study assessed the impact of the compound on MCF-7 cells, revealing that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
- NSCLC Model : In an animal model for NSCLC, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs from literature include derivatives with variations in the pyrimidinone core, substituents on the acetamide group, and heterocyclic modifications. Below is a detailed analysis of physicochemical properties, spectroscopic data, and structural features.
Physicochemical Properties
Key Observations :
- Yield: Electron-deficient aryl groups (e.g., 5.6 with dichlorophenyl, 80% yield) generally achieve higher yields compared to bulky substituents (e.g., 5.15 with phenoxyphenyl, 60%) .
- Melting Points : Chlorinated derivatives (5.4, 5.6) exhibit higher melting points, likely due to enhanced intermolecular interactions (halogen bonding, symmetry). The target compound’s 4-nitrophenyl group may further elevate its melting point, though data is unavailable.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Highlights:
- SCH2 Protons : Resonate at 4.08–4.12 ppm across analogs (e.g., 5.4, 5.6), consistent with thioether linkages .
- Aromatic Protons : The 4-nitrophenyl group in the target compound would deshield adjacent protons, likely shifting NHCO (currently ~10.1–10.2 ppm in analogs) further downfield .
- Morpholinopropyl Protons: Expected at 2.5–3.5 ppm (CH2 near N), absent in other analogs .
Mass Spectrometry:
- 5.6 : [M+H]+ at 344.21 .
- Compound 24 : [M+H]+ at 326.0 .
- Target Compound : Predicted [M+H]+ ~537.2 (unreported in evidence).
Elemental Analysis:
Structural and Functional Differences
- Core Modifications: Compound 24 replaces the cyclopenta[d]pyrimidinone with a thieno-fused system, altering electronic properties and bioavailability .
- Substituent Effects: 4-Nitrophenyl (target): Strong electron-withdrawing effects enhance electrophilicity vs. 4-chlorophenyl (5.4) or phenoxyphenyl (5.15) . simpler alkyl chains in analogs.
Research Implications
- Synthetic Optimization : Lower yields for bulky substituents (e.g., 5.15) suggest steric hindrance during alkylation; the target compound’s synthesis may require tailored conditions .
- Biological Relevance : The nitro and morpholine groups in the target compound could enhance interactions with enzymes or receptors, though activity data is absent in provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
